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molecular formula C13H17Cl2NO B1615639 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide CAS No. 40164-69-0

2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide

Cat. No. B1615639
M. Wt: 274.18 g/mol
InChI Key: PDQMMZXYWKOZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04322553

Procedure details

Ten (10.0) g of 2',6'-diethyl-N-(methoxymethyl)-2-chloroacetanilide (common name "alachlor") when refluxed with 60 ml of SOCl2 for periods from 12-24 hours gave little evidence of the formation of 2',6'-diethyl-N-(chloromethyl)-2-chloroacetanilide ("CMA"), the desired product.
[Compound]
Name
( 10.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH3:18])[C:4]=1[N:5]([CH2:10]OC)[C:6](=[O:9])[CH2:7][Cl:8])[CH3:2].O=S(Cl)[Cl:21]>>[CH2:1]([C:3]1[CH:16]=[CH:15][CH:14]=[C:13]([CH2:17][CH3:18])[C:4]=1[N:5]([CH2:10][Cl:21])[C:6](=[O:9])[CH2:7][Cl:8])[CH3:2]

Inputs

Step One
Name
( 10.0 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N(C(CCl)=O)COC)C(=CC=C1)CC
Name
Quantity
60 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(N(C(CCl)=O)CCl)C(=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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